Fepiron
Description
Contextualization within Chemical Sciences: Historical Developments and Research Trajectories
The historical development of research involving Fepiron appears to be significantly linked to its role as a precursor or intermediate in the synthesis of other compounds. One documented instance describes the synthesis of 4(RS)-phenylpyrrolidin-2-one (this compound) by cyclizing a linear derivative precursor through a one-pot process involving thermodynamic equimolar disproportionation in an alkaline medium. google.com This highlights its place within synthetic organic chemistry as a target molecule or an intermediate in multi-step syntheses. Research trajectories in this context would focus on optimizing synthesis routes, exploring alternative synthetic methodologies, and investigating the reactivity of the pyrrolidinone core and the phenyl substituent. However, extensive historical research specifically on the fundamental chemical properties or non-biological applications of this compound itself is not prominently documented in the consulted literature.
Basic chemical properties of this compound have been reported:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | nih.govlookchem.com |
| Molecular Weight | 159.18 g/mol | nih.govlookchem.com |
| CAS Number | 72578-87-1 | nih.govlookchem.com |
| PubChem CID | 175084 | nih.gov |
| Boiling Point | 377.9°C at 760 mmHg | lookchem.com |
| Flash Point | 221.5°C | lookchem.com |
| Density | 1.164 g/cm³ | lookchem.com |
| Refractive Index | 1.587 | lookchem.com |
| Solubility | Insoluble in water, dilute acid solutions, alkaline solutions (for Iron phosphide (B1233454), noted for structural class) | chemicalbook.comwikipedia.org |
Note: Solubility data for this compound specifically was not explicitly found in the consulted sources. The entry for Iron Phosphide (FeP), a different compound, is included for context regarding similar compound classes but is not directly applicable to this compound.
Interdisciplinary Relevance of this compound Studies in Contemporary Chemistry and Materials Science
The interdisciplinary relevance of this compound studies in contemporary chemistry and materials science, based on currently available information, is not extensively detailed. However, compounds containing the pyrrolidinone scaffold and phenyl rings are motifs found in various areas of chemical research. These structures can be explored for their potential in:
Organic Synthesis: As a versatile building block for the construction of more complex molecules. The presence of the lactam group and the activated positions on the ring and the phenyl group offer sites for further chemical transformations.
Coordination Chemistry: The nitrogen and oxygen atoms in the pyrrolidinone ring could potentially act as ligands to coordinate metal ions, which could be relevant in catalysis or the development of new materials with specific electronic or magnetic properties. However, specific research on this compound as a ligand was not found.
Materials Science: While no specific applications of this compound in materials science were identified in the search results, related organic molecules are explored for their properties in areas such as organic electronics, polymers, and functional materials. The optical and electronic properties of this compound could potentially be investigated for such applications, though this remains an underexplored area based on the available literature.
The lack of readily available published research on this compound's direct applications in materials science suggests that this area represents a potential frontier for investigation.
Articulation of Fundamental Research Questions and Underexplored Areas in this compound Chemistry
Based on the limited published research focusing solely on this compound within chemical sciences and materials science, several fundamental research questions and underexplored areas can be articulated:
Synthesis Optimization: Can more efficient, cost-effective, and environmentally friendly synthetic routes to this compound be developed, particularly for non-pharmaceutical applications?
Chemical Reactivity: A detailed exploration of the reactivity of this compound's core structure and substituents is needed to understand its potential as a versatile building block in organic synthesis. What are the preferred reaction pathways and conditions for functionalizing this compound?
Spectroscopic and Physical Properties: A comprehensive characterization of this compound's spectroscopic properties (e.g., NMR, IR, UV-Vis, Mass Spectrometry) and other physical properties beyond basic parameters would be valuable for its identification and for understanding its behavior in different environments.
Coordination Chemistry Potential: Can this compound act as an effective ligand for various metal ions? What are the resulting coordination complexes' structures and properties?
Materials Science Applications: Does this compound or its derivatives possess properties relevant to materials science, such as optical, electronic, or structural properties? Could it be incorporated into polymers, frameworks, or other materials for specific functionalities?
Crystallography: Determining the crystal structure of this compound would provide crucial insights into its solid-state packing and intermolecular interactions, which can influence its bulk properties.
These questions highlight the significant scope for fundamental research into the chemistry of this compound beyond its known role as a synthetic intermediate in specific contexts.
Structure
2D Structure
3D Structure
Properties
CAS No. |
72578-87-1 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-phenyl-1,3-dihydropyrrol-2-one |
InChI |
InChI=1S/C10H9NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,12) |
InChI Key |
ZAIJWRQWCWMVHA-UHFFFAOYSA-N |
SMILES |
C1C(=CNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(=CNC1=O)C2=CC=CC=C2 |
Other CAS No. |
72578-87-1 |
Synonyms |
fepiron phepyron |
Origin of Product |
United States |
Molecular Interactions and Mechanistic Studies of Fepiron Containing Systems
Fepiron-Small Molecule Interactions
The interaction of this compound with small molecules, particularly diatomic gases like carbon monoxide (CO), nitric oxide (NO), and oxygen (O₂), is crucial for their biological roles and catalytic applications. These interactions involve the binding of these ligands to the iron center, influencing its electronic structure and reactivity.
Binding Dynamics and Kinetics of Axial Ligands (e.g., CO, NO, O₂) with Iron Porphyrins
The binding of axial ligands to the iron center in iron porphyrins is a dynamic process characterized by specific kinetic and equilibrium parameters. Studies have investigated the association and dissociation rates of CO, NO, and O₂ with various iron porphyrin complexes, including synthetic analogs of active sites found in hemoproteins tandfonline.comnih.gov.
The binding affinity and kinetics are significantly influenced by the electronic and steric environment around the iron center, which can be modulated by modifications to the porphyrin ring or the presence of additional ligands in the secondary coordination sphere nih.gov. For instance, the distal histidine residue in myoglobin (B1173299) plays a crucial role in discriminating between CO and O₂ binding by sterically hindering bound CO and stabilizing bound O₂ through hydrogen bonding researchgate.net.
The binding dynamics can occur on various timescales, from femtoseconds to microseconds, depending on the specific ligand and the protein or molecular environment nsf.gov. The rate of internal bond formation is very rapid for ligands like NO and O₂ because they contain unpaired electrons, which can facilitate bond formation without a spin-state change of the iron nih.gov. In contrast, CO binding can be influenced by ligand migration into the active site and the rate of bond formation, depending on the iron atom's reactivity and steric factors nih.gov.
Computational studies using density functional theory (DFT) have provided insights into the geometries and binding energies of Fe(II) porphyrin complexes with CO and NO, showing a strong dependency on the functional and basis set used in calculations researchgate.net. Calculated binding energies for FeP–CO and FeP–NO complexes indicate favorable interactions, with ranges varying based on the computational method researchgate.net.
Elucidation of Electron Transfer Mechanisms in this compound-Mediated Chemical Processes
Electron transfer (ET) is a fundamental process in many this compound-mediated reactions, including biological respiration and various catalytic transformations. The porphyrin macrocycle and the central iron ion both play roles in facilitating electron transfer.
In biological systems, heme-containing proteins are involved in electron transfer chains, where electrons are shuttled via the redox cycling of the iron ion between Fe²⁺ and Fe³⁺ states pnas.orgpnas.org. The redox potential of the iron is highly dependent on its binding site within the protein pnas.orgpnas.org.
Research suggests that in some cases, the porphyrin ring itself, rather than solely the metal ion, can act as an electron mediator, particularly in long-range electron transport across proteins pnas.orgpnas.org. This mediation can involve the conjugated backbone of the porphyrin molecule pnas.orgpnas.org. Proposed mechanisms for long-range ET include incoherent hopping across the iron ions or metallic-like/coherent ET across the bacterial nanowire, potentially involving aromatic sidechains of the protein pnas.orgpnas.org.
Synthetic iron porphyrin systems are also investigated for their electron transfer properties in various applications, such as electrocatalysis. For instance, in the oxygen reduction reaction (ORR) catalyzed by iron porphyrins, the electronic properties of the iron center, which can be tuned by axial ligand coordination, influence the electron transfer rate to form intermediates like Fe³⁺(porphyrin)(O₂⁻) nih.gov. Electron transfer from the metal to a bound ligand can also be facilitated by Lewis acids in certain reactions, such as the reduction of NO acs.org.
Molecular Basis of this compound's Influence on Catalytic Reactions
This compound complexes are known to catalyze a wide range of chemical reactions, including oxidation, reduction, and bond functionalization. Understanding the molecular basis of their catalytic activity involves characterizing the active sites and elucidating the reaction pathways.
Characterization of Active Sites and Reaction Pathway Elucidation
The active site in this compound-catalyzed reactions typically involves the iron center coordinated within the porphyrin ring, often with additional axial ligands or interactions with the surrounding environment (e.g., protein matrix in enzymes, or support in heterogeneous catalysts). The specific structure and electronic state of the iron in the active site dictate its reactivity.
Studies on enzymes like ferrochelatase, which catalyzes the insertion of ferrous iron into protoporphyrin to form heme, have provided detailed insights into active site residues and their roles in the catalytic mechanism nih.gov. Data from crystallographic studies and kinetic analysis of enzyme variants are consistent with specific residues being involved in metal binding, proton abstraction, and product release nih.gov.
In synthetic catalysis, iron porphyrins have been employed as catalysts for reactions like the olefination of carbonyl compounds and the bromination of unactivated C-H bonds acs.orgrsc.org. Mechanistic studies in these reactions have proposed the involvement of transient intermediates, such as iron-carbene complexes in olefination or high-valent iron-oxo species (like compound I) in C-H functionalization acs.orgrsc.org. The reaction pathway can be influenced by the electronic nature of the iron porphyrin and the presence of additives acs.orgrsc.org. For example, the carbocation route has been implicated in some iron porphyrin-catalyzed C-H bromination reactions rsc.org.
The selectivity of catalytic pathways can depend on the transition metal within the porphyrin. Iron porphyrins can catalyze the four-electron reduction of O₂ to H₂O, while other metalloporphyrins might favor the two-electron reduction to H₂O₂ mdpi.com. The intermediates formed during catalytic cycles, such as metal-oxo species in ORR, are crucial for the reaction to proceed mdpi.com.
Investigation of Spin State Manipulation and its Chemical Consequences in Iron Porphyrins
The spin state of the iron ion in this compound complexes is a critical factor that influences their electronic structure, geometry, and reactivity. Iron porphyrins can exist in various spin states (e.g., high spin, intermediate spin, low spin), which can be manipulated by external factors or interactions with the environment researchgate.netaps.orgchemrxiv.orghud.ac.ukresearchgate.net.
Spin state manipulation can be achieved through several means, including changes in temperature, pressure, light, or interaction with substrates and axial ligands researchgate.nethud.ac.uk. For instance, the strong covalent interaction of iron porphyrins with magnetic substrates can increase the Fe-N bond lengths, leading to a transition from an intermediate spin state (S=1) to a high spin state (S=2) researchgate.netaps.orghud.ac.uk. Axial ligands also play a significant role in determining the spin state and magnetic anisotropy of iron porphyrin complexes chemrxiv.org.
The chemical consequences of spin state manipulation are profound. Changes in spin state can alter the binding affinity of ligands, influence redox potentials, and affect the stability and reactivity of catalytic intermediates researchgate.net. For example, spin crossover transitions in iron complexes are associated with changes in their electronic configuration and geometry, which can impact their ability to activate small molecules or participate in electron transfer reactions. Understanding the mechanisms that govern spin state stabilization, such as electron delocalization between the metal center and the porphyrin π system, is crucial for designing this compound-based catalysts with tailored reactivity researchgate.net.
This compound's Interactions with Inorganic and Organic Substrates and Interfaces
This compound complexes interact with a variety of inorganic and organic substrates and interfaces, which is relevant for their biological functions, catalytic applications, and integration into materials and devices. These interactions can range from weak van der Waals forces to strong covalent bonds.
The interaction of porphyrins with inorganic substrates, such as metal surfaces and metal oxides, has been widely studied researchgate.netrsc.org. Porphyrins can adsorb onto these surfaces through physisorption (weak interactions) or chemisorption (formation of chemical bonds) researchgate.net. The nature of the interaction influences the adsorption geometry of the molecules, which in turn affects their electronic properties and performance in applications like organic electronics and spintronics researchgate.netrsc.orgaip.org.
In the context of catalysis, interactions with supports or co-catalysts at interfaces can enhance the activity and stability of this compound catalysts. For example, integrating iron porphyrin catalysts within metal-organic frameworks (MOFs) or combining them with other strategies like axial ligand coordination can lead to improved catalytic performance mdpi.com.
Interactions with organic substrates are fundamental to the catalytic activity of this compound in transformations involving organic molecules, such as hydroxylation and epoxidation reactions mdpi.com. The binding and activation of organic substrates at the iron center or within the vicinity of the porphyrin ring are key steps in these catalytic cycles.
Analysis of Chemisorption Phenomena and Substrate Effects
Chemisorption, the formation of a chemical bond between an adsorbate and a substrate surface, plays a crucial role in the behavior of iron-containing compounds in various applications, including catalysis and electronic devices. Studies on iron porphyrins (FeP) have demonstrated significant chemisorption phenomena on magnetic substrates. For instance, theoretical calculations using density functional theory (DFT) have shown that iron porphyrin molecules can chemisorb on magnetic substrates such as Co(001), Ni(001), Ni(110), and Ni(111). americanelements.com The signature of this chemisorption is evident in the broadening of spectroscopic features observed in N K x-ray absorption (XA) and Fe L2,3 x-ray magnetic circular dichroism (XMCD) measurements. americanelements.com
The interaction between the nitrogen (N) atoms of the iron porphyrin molecule and the surface orbitals of the substrate is maximized in the ground state configuration, leading to increased stability of adsorption. americanelements.com This strong covalent interaction can induce changes in the molecule, such as an increase in the Fe-N bond lengths in iron porphyrin. americanelements.com This structural change can, in turn, lead to a transition in the spin state of the iron atom at the center of the porphyrin. americanelements.com For example, strong covalent interaction with a substrate can cause a switching from an intermediate spin state (S=1) to a high spin state (S=2) in iron porphyrin. americanelements.com
Substrate effects are critical in determining the nature and strength of chemisorption. The choice of magnetic substrate and its crystallographic orientation can influence the magnetic exchange coupling between the 3d metal center of the iron porphyrin molecule and the metallic magnetic substrate. americanelements.com Studies have shown that this exchange coupling can be tuned to be either ferromagnetic or antiferromagnetic depending on the chemical environment. americanelements.com The exchange interaction between iron in iron porphyrin and a Ni substrate, for instance, has been found to be significantly smaller than with a Co substrate. americanelements.com
In the context of iron phosphide (B1233454) (FeP) as an anode material for alkali metal ion batteries, chemisorption also plays a role, particularly in composite materials. nih.gov The favorable electrochemical characteristics of FeP in conjunction with substrates like carbonaceous materials are attributed partly to the establishment of bi-continuous conductive networks that facilitate electron transfer and enhance structural resilience. nih.gov Nitrogen-doped carbon derived from carbon nitride, when combined with FeP, can form defective carbon structures that expose more active sites for ion storage through chemisorption. nih.gov
Detailed research findings on the chemisorption of iron porphyrin on magnetic substrates highlight the influence of the substrate on the molecular and electronic structure of the adsorbed species. The maximization of molecule-substrate direct chemical interaction enhances the stability of adsorption configurations. americanelements.com
| Substrate | Interaction Type (with FeP) | Effect on FeP Spin State | Key Observation |
| Co(001) | Strong covalent | S=1 to S=2 transition | Maximized N-substrate bonding |
| Ni(001) | Strong covalent | S=1 to S=2 transition | Maximized N-substrate bonding |
| Ni(110) | Strong covalent | S=1 to S=2 transition | Maximized N-substrate bonding |
| Ni(111) | Strong covalent | S=1 to S=2 transition | Maximized N-substrate bonding |
Table 1: Summary of Chemisorption of Iron Porphyrin (FeP) on Magnetic Substrates based on DFT Calculations americanelements.com
Chemisorption also impacts the magnetic properties of the substrate atoms near the adsorbed molecule. The magnetization is markedly suppressed at iron atoms close to adsorbed nitrogen, with the Fe-N distance being a controlling parameter. alfa-chemistry.com
Studies on Interfacial Charge Transfer Processes
Interfacial charge transfer is a fundamental process occurring at the interface between different materials, influencing the performance of devices such as solar cells, catalysts, and batteries. Studies involving iron-containing compounds, particularly iron porphyrins and iron phosphides, have provided insights into these processes.
In systems involving metalloporphyrins, including iron porphyrins, intramolecular charge transfer (CT) can occur within the ligands or between the metal and the ligand. americanelements.com This CT is evident from electron density difference maps and contributes to the electronic properties of the molecules. americanelements.com The electronic environment of iron-diporphyrin systems can be tuned based on the topological attachment between the porphyrin units, influencing the electronic interaction and the HOMO-LUMO gap, which is essential for electrical conductivity. americanelements.com
Interfacial charge transfer is also critical in heterojunctions involving iron phosphides. In sheet Ni2P–FePx heterojunctions, interfacial charge transfer has been shown to promote electrocatalytic oxygen evolution. nih.gov The porous structure of these nanomaterials, combined with the heterojunction, facilitates electron transfer. nih.gov
Research on hybrid heterojunctions, such as copper phthalocyanine (B1677752) (CuPc) on SiO2/p-Si(100), demonstrates that interfacial charge transfer can enhance transient surface photovoltage. frontierspecialtychemicals.com This involves molecule-to-substrate charge transfer under photoexcitation, directly related to the transient modification of band bending in the substrate. frontierspecialtychemicals.com Although this study focuses on copper phthalocyanine, it illustrates the principles of interfacial charge transfer in similar organic/inorganic interfaces relevant to metal-organic compounds like iron porphyrins.
Density functional theory (DFT) calculations are a valuable tool for modeling interfacial charge transfer. Studies on oxide heterostructures like LaNiO3/LaFeO3 superlattices have used DFT to predict charge transfer between layers. fishersci.be In these systems, partial charge transfer from Fe to Ni near the interface has been observed, influencing the in-plane transport properties. fishersci.be This highlights how the interaction between different metal oxides containing iron can lead to significant charge redistribution at the interface.
The mechanism of charge transfer can involve the assistance of dipole interactions between the molecule and the substrate or solvent. nih.gov In iron porphyrin complexes, the structure and arrangement of ligands can maximize these binding interactions, influencing the ability of the metal center to bind small molecules. nih.gov
Research findings indicate that the efficiency of electron transfer at interfaces is crucial for various applications. In photocatalytic systems involving meso-tetra(4-sulfonatophenyl)porphyrin silver and graphene-phase C3N4, silver nanoparticles act as bridges for high-efficiency electron transfer. rsc.org
| System | Interface Type | Observed Charge Transfer Direction | Effect on Properties |
| Iron Porphyrin / Magnetic Substrate | Molecule-Substrate | Not explicitly quantified CT | Influences magnetic exchange coupling, spin state americanelements.com |
| Ni2P–FePx Heterojunction | Solid-Solid | Facilitates electron transfer | Promotes electrocatalytic activity nih.gov |
| CuPc / SiO2/p-Si(100) Heterojunction | Organic-Inorganic | Molecule-to-Substrate | Enhances transient surface photovoltage frontierspecialtychemicals.com |
| LaNiO3/LaFeO3 Superlattice | Oxide Heterostructure | Fe to Ni (partial) | Influences in-plane electrical transport fishersci.be |
| Meso-tetra(4-sulfonatophenyl)porphyrin / AgNPs / g-C3N4 | Hybrid Composite | Electron transfer via AgNPs | Enables efficient photocatalysis rsc.org |
Table 2: Examples of Interfacial Charge Transfer in Systems Relevant to Iron Compounds
These studies underscore the complexity and importance of understanding interfacial charge transfer processes in iron-containing systems for designing materials with tailored electronic, catalytic, and magnetic properties.
Computational Chemistry and Theoretical Modeling of Fepiron Systems
Quantum Mechanical Studies on Electronic Structure and Properties
Quantum mechanical methods are essential for investigating the electronic structure and properties of molecules, providing a fundamental understanding of their behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. While direct computational studies specifically on "Organic Fepiron and Iron Porphyrin Complexes" were not extensively detailed in the available sources, DFT calculations have been applied to related structural motifs. This compound contains the 1,3-dihydropyrrol-2-one core structure wikipedia.orgmassbank.eu. Diketopyrrolopyrroles (DPPs), which also feature this core, have been subjected to computational studies, including TD-DFT calculations to explore the nature of relevant excited states wikipedia.org. These studies on related organic systems highlight the applicability of DFT in understanding the electronic and optical properties of compounds containing the dihydropyrrol-2-one scaffold present in this compound.
Ab initio methods, based on first principles of quantum mechanics, are valuable for determining molecular geometries and exploring energy landscapes. These methods are commonly used for geometry optimization to find stable molecular structures and transition states. Although specific ab initio studies on this compound's geometry optimization and energy landscape were not explicitly found, computational and experimental studies have been undertaken to elucidate the mechanism and origin of reactivity and selectivity in reactions involving the synthesis of substituted 1,3-dihydropyrrol-2-ones massbank.eu. This indicates the relevance and application of such theoretical approaches to the core structure of this compound. For related molecules like GABA, quantum chemistry calculations have been used to study conformational preferences and stability in the gas phase wikipedia.org.
Molecular Dynamics and Simulation of this compound Behavior
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, dynamics, and interactions.
Conformational analysis is crucial for understanding the possible shapes a molecule can adopt and their relative stabilities. While direct MD or simulation studies specifically on this compound's conformational analysis and stability were not detailed in the provided information, the importance of structural considerations for stability has been noted for related compounds like Phenibut wikipedia.org. For GABA, a molecule functionally related to this compound, conformational studies have been performed using quantum chemistry calculations wikipedia.org. These examples underscore the relevance of computational approaches, including MD simulations, for exploring the conformational space and predicting the stability of this compound structures.
This compound is recognized as a GABA analogue and has been discussed in the context of its effects on the dopaminergic system wikipedia.orgwikipedia.org. Its close analogue, Phenibut, is known to interact with GABA receptors and voltage-dependent calcium channels (VDCCs) wikipedia.orgwikipedia.orgwikipedia.org. Computational profiling techniques, such as molecular docking and molecular dynamics simulations, are standard tools for investigating ligand-receptor interactions and mapping interaction networks. Although specific computational profiling studies of "Ligand-Fepiron Interaction Networks" were not explicitly found in the search results, the known biological associations of this compound and its analogues suggest that computational methods would be highly valuable for understanding how this compound interacts with potential biological targets at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate chemical structure to biological activity. This allows for the prediction of the properties of new or untested compounds. QSAR analysis has been applied to this compound analogues, specifically in the context of GABA B receptor agonists, where this compound is discussed as a related compound wikipedia.org. This demonstrates the utility of QSAR for developing predictive models for the activity of this compound analogs based on their structural features. Such models can help in identifying key structural determinants of activity and guiding the design of new compounds with desired properties.
Development of Molecular Descriptors for this compound Derivatives
Molecular descriptors are numerical values that capture the chemical and structural features of a molecule. These descriptors are fundamental in computational chemistry, particularly in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. By correlating molecular descriptors with biological activities or physical properties, predictive models can be developed.
For this compound and its potential derivatives, a wide range of molecular descriptors can be computed. These typically fall into several categories:
0D Descriptors: These are independent of the 3D structure and include properties like molecular weight, number of atoms, number of bonds, and elemental composition. PubChem provides basic computed descriptors for this compound, such as Molecular Formula (C₁₀H₉NO) and Molecular Weight (159.18 g/mol ). nih.gov
1D Descriptors: These are based on the molecular formula and include counts of specific atom types or functional groups.
2D Descriptors: These are derived from the 2D molecular graph and include properties like topological indices, presence of specific substructures (e.g., aromatic rings, lactam ring in this compound), and connectivity indices. The 1,3-dihydropyrrol-2-one core of this compound is itself a significant structural motif. researchgate.net
3D Descriptors: These require the 3D coordinates of the atoms and describe the molecule's shape, size, and spatial distribution of properties. Examples include molecular volume, surface area, and moments of inertia. PubChem provides access to 3D conformers for this compound. nih.gov
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic structure of the molecule. Examples include frontier molecular orbital energies (HOMO and LUMO), partial atomic charges, dipole moment, and molecular electrostatic potential. These descriptors are crucial for understanding reactivity and intermolecular interactions.
The development of a comprehensive set of molecular descriptors for this compound and its derivatives would involve using various cheminformatics software packages and quantum chemistry programs. These descriptors could then be used to build datasets for further analysis, such as clustering, classification, or regression modeling.
Below is a table showing some basic computed descriptors for this compound available from resources like PubChem:
| Descriptor | Value | Source |
| PubChem CID | 175084 | PubChem nih.gov |
| Molecular Formula | C₁₀H₉NO | PubChem nih.gov |
| Molecular Weight | 159.18 g/mol | PubChem nih.gov |
| XLogP3 | 0.8 | PubChem nih.gov |
| Heavy Atom Count | 12 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Hydrogen Bond Donor | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor | 2 | PubChem nih.gov |
Note: This table presents a selection of basic computed descriptors readily available. More advanced descriptors would require specific computational studies.
Predictive Algorithms for Chemical Reactivity and Selectivity
Predictive algorithms, often rooted in computational chemistry and machine learning, can be employed to forecast the chemical reactivity and selectivity of this compound and its derivatives. Understanding these aspects is vital for designing synthetic routes, predicting metabolic pathways, and assessing potential interactions.
Key areas where predictive algorithms can be applied include:
Prediction of Reaction Sites: Algorithms based on frontier molecular orbital theory, partial charges, and other electronic descriptors can predict the most likely sites for electrophilic or nucleophilic attack, radical reactions, or other chemical transformations.
Modeling Reaction Mechanisms and Transition States: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model entire reaction pathways, identify transition states, and calculate activation energies. While specific studies on this compound were not found in the search, computational studies have been used to reveal key reaction intermediates and transition state structures for related compounds, providing rationale for selectivity. researchgate.net
Predicting Selectivity (Regio- and Stereoselectivity): By evaluating the energetics of different possible reaction pathways, computational methods can predict which isomer or stereoisomer is most likely to be formed.
QSAR and QSPR Models for Reactivity/Selectivity: Molecular descriptors (as discussed in 4.3.1) can be used in conjunction with machine learning algorithms (e.g., regression, classification) to build models that predict reactivity or selectivity based on structural features. Although direct QSAR for this compound's reactivity was not found, QSAR analysis has been applied to related GABA derivatives to evaluate their activity. researchgate.net
Predicting Interactions with Biological Targets: While outside the strict scope of chemical reactivity per se, computational techniques like molecular docking and molecular dynamics simulations can predict how this compound or its derivatives might interact with proteins or other biomolecules, influencing their biological effects. Computational molecular docking has been performed for related compounds to evaluate interactions with receptors like GABAB. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Fepiron Compounds
Chromatographic and Separation Techniques for Isolation and Quantification
Chromatographic techniques are fundamental for the isolation and quantification of Fepiron and its related impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful tools for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Composition Analysis
HPLC is a cornerstone technique for the analysis of non-volatile, iron-bearing compounds like this compound. Method development often focuses on achieving robust separation of the main compound from any synthesis precursors, degradation products, or other impurities.
A common approach involves forming a stable complex of the iron compound, which can then be readily analyzed. For instance, iron-chelation with agents like desferrioxamine (DFO) to form ferrioxamine (FO) allows for sensitive detection. nih.gov The chromatography is typically performed on a reverse-phase column, such as a C18 column. nih.gov A gradient elution using a buffered mobile phase (e.g., Tris-HCl) and an organic modifier like acetonitrile (B52724) is often employed to achieve optimal separation. nih.gov Detection is commonly carried out using a UV-Vis detector at a wavelength where the iron complex exhibits strong absorbance. helixchrom.comresearchgate.net
Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and reproducibility. nih.gov For example, a validated HPLC method for iron determination based on ferrioxamine formation demonstrated linearity over a range of 0.3–80 nmol, with an LOD of 0.2 nmol. nih.gov
Interactive Table: Typical HPLC Parameters for Iron Compound Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | XTerra MS C18 (250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase A | 10mM Tris-HCl buffer (pH 5) | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Elution | Gradient | nih.gov |
| Flow Rate | 1.0 mL/min | researchtrends.net |
| Column Temp. | 40 °C | researchtrends.net |
| Injection Vol. | 5 µL | researchtrends.net |
| Detection | UV-Vis | helixchrom.comresearchgate.net |
Another strategy for separating iron species, such as Fe(II) and Fe(III), utilizes ion-exchange chromatography coupled with a detector like inductively coupled plasma optical emission spectrometry (ICP-OES). nih.gov This approach can provide rapid analysis times, often under 5 minutes. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, many iron compounds, including this compound, are non-volatile. Therefore, chemical derivatization is a necessary prerequisite for their analysis by GC-MS. jfda-online.comyoutube.com Derivatization modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. youtube.comsigmaaldrich.com
Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.comyoutube.com Silylation, for example, replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, which significantly increases the compound's volatility. sigmaaldrich.comnih.gov The choice of the derivatization reagent and reaction conditions (e.g., temperature and time) must be optimized to ensure the reaction goes to completion. sigmaaldrich.com
Once derivatized, the this compound derivatives can be separated on a GC column and subsequently detected by a mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, which is invaluable for confirming the identity of the compound and its derivatives. researchgate.net
Spectroscopic and Diffraction Methods for Structural Elucidation
Spectroscopic and diffraction methods provide in-depth information about the molecular and electronic structure of this compound compounds.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Molecular Fingerprinting
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, the presence of an iron center can present challenges. If the this compound compound contains a paramagnetic iron center (e.g., Fe(II) high-spin or Fe(III)), the NMR signals can be significantly broadened. nmrwiki.org Despite this, paramagnetic NMR can provide unique insights into the electronic structure and the distribution of electron spin density within the molecule. nih.govacs.org The hyperfine shifts observed in the spectra of paramagnetic compounds are highly sensitive to the local environment of the nuclei. nih.gov For diamagnetic this compound compounds (e.g., containing Fe(0) or Fe(II) low-spin), standard NMR techniques can be used to obtain detailed structural information. nmrwiki.org The 57Fe nucleus itself is NMR-active, but its very low sensitivity and natural abundance limit its direct application. northwestern.edu
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its derivatives.
X-ray Absorption and Emission Spectroscopy (XAS, XES) for Electronic Structure Probing
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques for probing the electronic structure and local coordination environment of the iron atoms in this compound. acs.org
XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the oxidation state, coordination geometry, and bond lengths around the absorbing iron atom. aps.orguu.nl The pre-edge features in the Fe K-edge XANES spectrum are particularly sensitive to the symmetry of the iron site, while the energy of the absorption edge provides information about the oxidation state of the iron. aps.orgnih.gov For example, a shift in the L3 absorption peak to higher energy can indicate an increase in the oxidation state from Fe(II) to Fe(III). nih.gov
XES provides complementary information about the occupied electronic states. researchgate.net The shape and intensity of the Kβ emission lines are sensitive to the spin state of the iron center. aps.org By combining XAS and XES, a comprehensive picture of the electronic structure of the iron center in this compound can be obtained. acs.org
Interactive Table: Information from XAS/XES of Iron Compounds
| Technique | Spectral Feature | Information Obtained | Source |
|---|---|---|---|
| XANES | Pre-edge peak intensity | Coordination geometry and symmetry | aps.org |
| XANES | Absorption edge energy | Oxidation state of iron | nih.gov |
| EXAFS | Oscillations past the edge | Bond distances and coordination numbers | aps.org |
| XES | Kβ mainline shape/IAD value | Spin state and local magnetic moment | aps.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are widely used techniques that provide valuable information about the functional groups and electronic transitions in this compound compounds.
IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations. mrclab.comdrawellanalytical.com This allows for the identification of specific functional groups present in the this compound molecule, as each group has characteristic vibrational frequencies. The resulting IR spectrum serves as a molecular fingerprint, which can be used for structural confirmation and to follow chemical transformations. researchgate.net
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV and visible light. drawellanalytical.com For iron-containing compounds like this compound, the UV-Vis spectrum is often dominated by charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. researchgate.netscribd.com These bands are typically intense and can be used for quantitative analysis based on Beer's law. libretexts.org The formation of colored complexes, for instance with reagents like 1,10-phenanthroline, which forms a strongly absorbing complex with Fe(II), is a common basis for the quantitative determination of iron. scribd.comlibretexts.org The technique is also sensitive to the d-d electronic transitions of the iron center, although these are often weaker in intensity. researchgate.net
Surface and Microscopic Characterization Techniques for Material Insights
Atomic Force Microscopy (AFM) and Inelastic Electron Tunneling Spectroscopy (IETS) for Surface Analysis
No information was found in the search results regarding the use of Atomic Force Microscopy (AFM) or Inelastic Electron Tunneling Spectroscopy (IETS) for the surface analysis of a compound specifically identified as "this compound."
X-ray Diffraction (XRD) for Crystallographic and Phase Analysis
There are no X-ray Diffraction (XRD) studies in the search results that provide crystallographic or phase analysis data for a compound specifically identified as "this compound."
Methodological Advancements and Future Challenges in Fepiron Research
Innovations in Fepiron Synthesis and Scale-Up for Academic Research Purposes
The synthesis of this compound and its analogs for academic research has seen several methodological improvements aimed at enhancing efficiency, yield, and scalability. A notable advancement involves a four-step synthesis process for a closely related derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate. This process begins with the alkylation of 4-phenylpyrrolidinone-2 using ethyl chloroacetate in the presence of sodium hydride, achieving a near-quantitative yield (98%) of ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate. Subsequent alkaline hydrolysis with potassium hydroxide yields 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (87% yield). The acid is then esterified with N,N-hydroxysuccinimide to produce 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate with a 94% yield. The final step involves treating this activated ester with a solution of taurine in potassium hydroxide, resulting in the target compound with a high yield of 94%. This method is considered suitable for industrial production, highlighting its potential for scalable synthesis for extensive research purposes nih.gov.
Another synthetic approach reported for stereoisomers of a related compound, 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, utilizes an asymmetric Michael addition of 2-nitroprop-1-enylbenzene to diethyl malonate. This is followed by chromatographic separation of diastereoisomers, reductive cyclization, and attachment of the acetamide group rsu.lvnih.gov. While not a direct synthesis of this compound, this methodology demonstrates sophisticated techniques for controlling stereochemistry within the pyrrolidinone ring, a crucial aspect for structure-activity relationship studies.
| Synthetic Approach | Key Reactions | Reported Yields | Relevance to this compound Research |
| Four-Step Synthesis of a Derivative nih.gov | Alkylation, Hydrolysis, Esterification, Amidation | High (87-98% per step) | Demonstrates a scalable and efficient route for producing this compound-related compounds for academic and potentially industrial use. |
| Asymmetric Synthesis of an Analog rsu.lvnih.gov | Asymmetric Michael Addition, Chromatographic Separation, Reductive Cyclization | Not specified for overall yield | Provides a method for creating specific stereoisomers, which is crucial for detailed pharmacological studies. |
| Phenylpiracetam Synthesis researchgate.net | Addition, Reduction, Alkylation, Ammonolysis | 40.4% (overall) | Offers a more direct, though less efficient, pathway to the core structure of this compound. |
Future challenges in this compound synthesis lie in developing more atom-economical and environmentally benign methods. The use of greener solvents, catalytic processes, and continuous flow technologies could further enhance the efficiency and sustainability of this compound production for research.
Progress and Limitations in Computational Methodologies for this compound Systems
Computational, or in silico, studies have become indispensable in predicting the biological activities and physicochemical properties of novel compounds, including this compound and its derivatives. Molecular docking is a prominent technique used to investigate the interaction of these compounds with biological targets. For instance, studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have utilized molecular docking to predict their affinity for GABAA and AMPA receptors edgccjournal.orgsemanticscholar.orgpharmpharm.ruresearchgate.net. These studies often involve optimizing the geometry of the ligands using molecular mechanics methods (like MM+) and then docking them into the binding sites of the target receptors using algorithms such as MolDockScore semanticscholar.orgpharmpharm.ru. The results from these simulations can guide the synthesis of new derivatives with potentially enhanced biological activity edgccjournal.orgresearchgate.net.
In silico methods are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. For example, computational tools can estimate properties like blood-brain barrier permeability, which is crucial for neurologically active compounds nih.gov. Molecular dynamics simulations provide further insights into the structural and binding mechanisms of pyrrolidine-based compounds with their target enzymes acs.orgacs.org.
Despite the progress, computational methodologies for this compound systems face several limitations. The accuracy of molecular docking simulations is highly dependent on the quality of the protein crystal structures and the scoring functions used. Furthermore, predicting the complex biological environment and the dynamic nature of protein-ligand interactions remains a significant challenge. The following table highlights the progress and limitations of these computational approaches.
| Computational Method | Application in Pyrrolidinone Research | Progress | Limitations |
| Molecular Docking edgccjournal.orgsemanticscholar.orgpharmpharm.ruresearchgate.net | Predicting binding affinity to receptors (e.g., GABAA, AMPA). | Enables high-throughput screening of virtual libraries; guides rational drug design. | Accuracy depends on scoring functions and protein structure quality; often neglects protein flexibility. |
| ADMET Prediction nih.gov | Estimating pharmacokinetic and toxicological properties. | Allows for early-stage filtering of drug candidates with unfavorable properties. | Predictions can be inaccurate and require experimental validation. |
| Molecular Dynamics Simulations acs.orgacs.org | Investigating the dynamics of ligand-receptor binding. | Provides a more detailed understanding of binding mechanisms and conformational changes. | Computationally intensive; requires significant expertise to perform and interpret. |
Future directions in this field include the development of more accurate and efficient scoring functions, the use of machine learning and artificial intelligence to improve predictive models, and the integration of multi-scale modeling approaches to better simulate biological systems.
Development of Advanced Analytical Platforms for Comprehensive this compound Characterization
The comprehensive characterization of this compound and its related substances relies on a suite of advanced analytical techniques. These platforms are essential for confirming the structure, purity, and physicochemical properties of synthesized compounds.
Spectroscopic techniques are fundamental for structural elucidation. Infrared (IR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure nih.gov. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of the compounds nih.gov. High-resolution spectroscopy, with its enhanced sensitivity and accuracy, allows for detailed analysis of complex samples and subtle spectral features longdom.org. Vibrational spectra, including both Raman and infrared, have been used to study the conformational isomers of pyrrolidine, the core ring structure of this compound aip.org.
Chromatographic methods are crucial for the separation and quantification of this compound and its impurities. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (GC-MS and LC-MS) are powerful tools for this purpose researchgate.net. For instance, a headspace solid-phase microextraction (HS-SPME) method coupled with GC and nitrogen-phosphorous detection (NPD) has been developed for the determination of pyrrolidone derivatives in pharmaceutical matrices researchgate.netnih.gov. This method demonstrates high sensitivity and selectivity, with limits of detection in the microgram per liter range nih.gov.
The following table summarizes the application of various analytical platforms in the characterization of this compound and related compounds.
| Analytical Platform | Application | Key Advantages |
| NMR Spectroscopy nih.gov | Structural elucidation and confirmation. | Provides detailed information on molecular connectivity and stereochemistry. |
| Mass Spectrometry (MS) nih.gov | Molecular weight determination and structural analysis. | High sensitivity and specificity, can be coupled with chromatographic techniques. |
| Infrared (IR) Spectroscopy nih.govaip.org | Functional group identification and conformational analysis. | Non-destructive and provides a molecular fingerprint. |
| Gas/Liquid Chromatography (GC/LC) researchgate.netresearchgate.netnih.gov | Separation and quantification of compounds and impurities. | High resolution and sensitivity, especially when coupled with MS. |
Future challenges in the analytical characterization of this compound include the development of methods for detecting and quantifying trace-level impurities and degradation products. The advancement of hyphenated techniques, such as LC-NMR-MS, could provide even more comprehensive structural information in a single analysis. Furthermore, the development of rapid and portable analytical devices could facilitate on-site quality control and research applications.
Future Directions and Emerging Research Avenues for Fepiron Compounds
Exploration of Novel Fepiron Structural Motifs and Analogs with Tailored Reactivity
The core structure of this compound, a 4-phenyl-1,3-dihydropyrrol-2-one, presents opportunities for structural modification to yield novel analogs with potentially tailored reactivity and properties. Exploring variations of the phenyl substituent, modifications to the pyrrol-2-one ring, or the addition of functional groups could lead to compounds with altered electronic distributions, steric profiles, and resulting chemical behavior.
While specific research on novel this compound analogs is not extensively detailed in the current literature, the general principles applied to other compound classes are relevant. For instance, studies on porphyrin-based compounds highlight how modifications to the core structure and attached groups can significantly influence their electronic and photophysical properties, leading to diverse applications in catalysis, sensing, and materials science mdpi.com. Similarly, research into iron phosphides (FeP) explores how modifying their structure and composition can enhance catalytic performance, such as in the hydrogen evolution reaction researchgate.net.
Future research could involve systematic synthetic efforts to create libraries of this compound analogs. Characterization of these new compounds would employ techniques to understand their molecular structure, electronic properties, and initial reactivity profiles. This could involve spectroscopic methods, diffraction techniques, and computational chemistry to predict and confirm structural and electronic characteristics. The aim would be to correlate specific structural modifications with observable changes in reactivity, paving the way for the rational design of this compound-based compounds for targeted applications.
Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery
Unexplored Chemical Reactivity and Physical Phenomena Associated with this compound Systems
The chemical reactivity and physical phenomena associated with this compound compounds represent significant areas for future exploration. Beyond its known synthesis and initial observations regarding certain biological effects nih.govacs.orggoogle.com, a comprehensive understanding of its intrinsic chemical behaviors and associated physical properties is lacking in the readily available literature.
Future research could delve into the fundamental reaction mechanisms involving the this compound core. This might include investigations into its behavior under various reaction conditions, its potential as a ligand in coordination chemistry, or its participation in novel catalytic cycles. Studies on the chemical reactivity of solid-state pharmaceuticals highlight the importance of understanding reactions like oxidation, cyclization, and interactions with other components, which could be relevant for this compound in different states or formulations nih.gov. Research on tailored chemical reactivity probes demonstrates how specific structural features can be designed to achieve targeted chemical transformations nih.gov.
Furthermore, unexplored physical phenomena associated with this compound systems warrant investigation. This could encompass a range of properties, including optical, electronic, magnetic, or thermal behaviors. While iron-containing compounds like iron phosphides exhibit interesting physical properties such as electrical and heat conductivity and magnetic structures wikipedia.org, specific physical phenomena of this compound (which contains iron indirectly, if at all, based on its core structure C₁₀H₉NO nih.gov) would depend on its molecular and potential supramolecular structures. The broader study of physical phenomena in condensed matter physics, including phase transitions and the influence of fundamental physical constants, provides a theoretical backdrop for exploring such properties in novel materials arxiv.orgwikipedia.orgresearchgate.netwikipedia.org.
Understanding these unexplored aspects of this compound's reactivity and physical phenomena will be crucial for unlocking its full potential in various scientific and technological domains.
Q & A
Q. How to design interdisciplinary studies investigating this compound’s neuroprotective and cytotoxic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
